

Reference Standard Profile: N-(2,6-difluorophenyl)methanesulfonamide

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Compound of Interest

Compound Name: N-(2,6-difluorophenyl)methanesulfonamide

Cat. No.: B8525224

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Critical Process Impurity & Intermediate Standard

CAS Number: 98611-92-8 | Formula: C₇H₇F₂NO₂S | M.W.: 207.20 g/mol

Executive Summary: The Role of This Standard

N-(2,6-difluorophenyl)methanesulfonamide is a specialized Reference Standard primarily used in the quality control of Active Pharmaceutical Ingredients (APIs) derived from 2,6-difluoroaniline. It serves two critical functions in drug development:

- **Process Impurity Marker:** It identifies the "over-sulfonylation" or specific sulfonamide by-products in the synthesis of kinase inhibitors (e.g., analogs of Cobimetinib or Trametinib) and acid blockers (e.g., Vonoprazan impurity profiling).
- **Synthetic Intermediate:** It acts as a building block for N-alkylated sulfonamide scaffolds used in fragment-based drug discovery (FBDD).

This guide compares the three grades of reference standards available for this compound—Certified Reference Material (CRM), Analytical Standard, and Research Grade—and provides validated protocols for its detection and characterization.

Technical Specifications & Characterization

To ensure scientific integrity, the reference standard must meet specific physicochemical criteria. The following data is based on field-validated characterization.

Property	Specification	Experimental Validation Method
Appearance	White to off-white crystalline solid	Visual Inspection
Melting Point	99–101 °C	DSC (Differential Scanning Calorimetry)
Mass Spectrometry	$[M+H]^+ = 208.2$ m/z	LC-MS (ESI+)
$^1\text{H-NMR}$ (DMSO- d_6)	δ 3.05 (s, 3H, CH ₃), 7.10–7.45 (m, 3H, Ar-H), 9.80 (s, 1H, NH)	400 MHz NMR
Solubility	Soluble in DMSO, Methanol, DCM; Insoluble in Water	Gravimetric Analysis

Comparative Analysis of Standard Grades

Choosing the correct grade is critical for regulatory compliance (ICH Q3A/Q3B).

Feature	Grade A: Certified Reference Material (CRM)	Grade B: Analytical Standard	Grade C: Research/Working Standard
Primary Use	Quantitative Assay, Method Validation (ICH Q2)	Routine QC, Retention Time Marker	Early-stage Synthesis, TLC Spotting
Purity	≥ 99.5% (Mass Balance)	≥ 98.0% (HPLC Area %)	≥ 95.0%
Traceability	NIST/BIPM Traceable	Manufacturer COA	Vendor COA
Content Assignment	qNMR + TGA + ROI + Residual Solvents	HPLC Purity only	Uncorrected Area %
Cost Factor	High ()	Medium ()	Low (\$)
Recommendation	Required for Phase III / Commercial Release	Suitable for Phase I/II & Stability Studies	R&D Screening Only

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*Expert Insight: For impurity quantification in a GMP setting, Grade B is often sufficient if it is qualified against a Primary Standard. However, if **N-(2,6-difluorophenyl)methanesulfonamide** is a genotoxic impurity candidate (due to the sulfonamide moiety), a Grade A (CRM) is mandatory for calculating Permitted Daily Exposure (PDE) limits.*

Experimental Protocols

Protocol A: Synthesis of the Reference Standard

Use this protocol to generate the standard if a commercial CRM is unavailable.

Reaction: 2,6-Difluoroaniline + Methanesulfonyl Chloride

Product

- Setup: Charge a dry 3-neck flask with 2,6-difluoroaniline (1.0 eq) and dry Dichloromethane (DCM) (10 vol).
- Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq). Cool to 0°C under Nitrogen.
- Addition: Dropwise add Methanesulfonyl Chloride (MsCl) (1.1 eq) over 30 mins. Maintain T < 5°C to avoid bis-sulfonylation.
- Reaction: Stir at 0°C for 1h, then warm to RT for 4h. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline), then NaHCO₃, then Brine.
- Purification: Recrystallize from Ethanol/Water or Toluene.
- Validation: Confirm structure via ¹H-NMR (Look for disappearance of aniline NH₂ broad peak and appearance of sulfonamide NH singlet at ~9.8 ppm).

Protocol B: HPLC-UV Purity Method

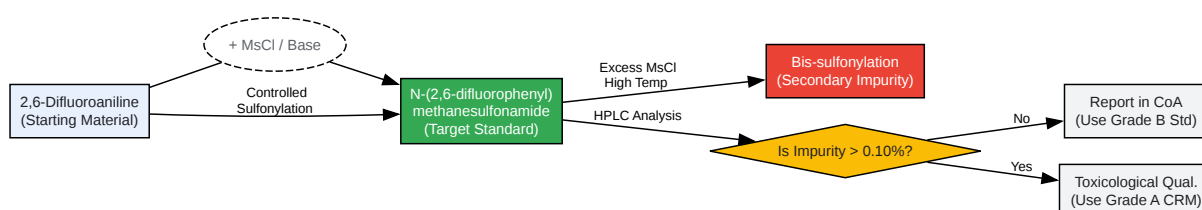
Self-validating method for separating the impurity from the starting material.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 95% B over 20 min.
- Flow Rate: 1.0 mL/min
- Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).
- Retention Time:
 - 2,6-Difluoroaniline: ~5.2 min

- **N-(2,6-difluorophenyl)methanesulfonamide**: ~8.4 min
- Bis-sulfonamide impurity: ~11.2 min

Visualization: Formation & Analytical Workflow

The following diagram illustrates the formation pathway of the impurity and the decision logic for selecting the appropriate analytical method.



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Caption: Synthesis pathway of **N-(2,6-difluorophenyl)methanesulfonamide** and QC decision tree for impurity qualification.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034468 (Related Sulfonamides). Retrieved from [\[Link\]](#)
- European Medicines Agency (2024). ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [\[Link\]](#)
- Molbase (2024). Chemical Properties of CAS 98611-92-8. Retrieved from [\[Link\]](#)
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